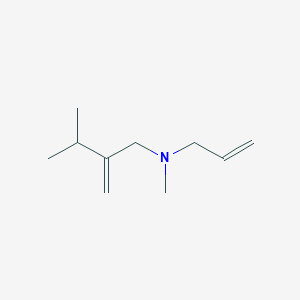
N,3-Dimethyl-2-methylidene-N-(prop-2-en-1-yl)butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,3-Dimethyl-2-methylidene-N-(prop-2-en-1-yl)butan-1-amine is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,3-Dimethyl-2-methylidene-N-(prop-2-en-1-yl)butan-1-amine typically involves multi-step organic reactions. One common method includes the alkylation of a suitable amine precursor with an appropriate alkyl halide under basic conditions. The reaction conditions often require the use of solvents such as dichloromethane or ethanol and catalysts like potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process might include the use of automated systems to control temperature, pressure, and reaction time, optimizing the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N,3-Dimethyl-2-methylidene-N-(prop-2-en-1-yl)butan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace one of the functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N,3-Dimethyl-2-methylidene-N-(prop-2-en-1-yl)butan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N,3-Dimethyl-2-methylidene-N-(prop-2-en-1-yl)butan-1-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-2-propyn-1-amine
- 1-Dimethylamino-2-propyne
- 3-Dimethylamino-1-propyne
Uniqueness
N,3-Dimethyl-2-methylidene-N-(prop-2-en-1-yl)butan-1-amine stands out due to its unique combination of functional groups, which confer distinct reactivity and potential applications compared to similar compounds. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial contexts.
Properties
CAS No. |
59015-84-8 |
|---|---|
Molecular Formula |
C10H19N |
Molecular Weight |
153.26 g/mol |
IUPAC Name |
N,3-dimethyl-2-methylidene-N-prop-2-enylbutan-1-amine |
InChI |
InChI=1S/C10H19N/c1-6-7-11(5)8-10(4)9(2)3/h6,9H,1,4,7-8H2,2-3,5H3 |
InChI Key |
OPLKFOAWVGYVSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=C)CN(C)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















